A Comprehensive Guide to the Synthesis and Characterization of 5-(4-Bromophenyl)-3-methylisoxazole
A Comprehensive Guide to the Synthesis and Characterization of 5-(4-Bromophenyl)-3-methylisoxazole
Introduction: The Isoxazole Scaffold in Modern Chemistry
Isoxazoles, a class of five-membered heterocyclic compounds featuring adjacent nitrogen and oxygen atoms, represent a cornerstone in the field of medicinal chemistry.[1][2][3] Their unique electronic and structural properties make them privileged scaffolds in drug discovery, capable of engaging in various non-covalent interactions, such as hydrogen bonding and π–π stacking.[4] This versatility has led to their incorporation into a wide array of therapeutic agents with diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][2][3]
Prominent examples of FDA-approved drugs containing the isoxazole moiety include the antibiotic Cloxacillin, the anti-inflammatory agent Valdecoxib, and the antipsychotic Risperidone, highlighting the scaffold's clinical significance.[1][5] The weak N-O bond within the isoxazole ring also imparts unique reactivity, making it a versatile synthon for further chemical transformations.
This guide focuses on a specific, valuable derivative: 5-(4-Bromophenyl)-3-methylisoxazole . The presence of a bromine atom on the phenyl ring provides a reactive handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), making this molecule a highly valuable building block for creating extensive libraries of more complex molecules.[6] As such, it serves as a key intermediate in the development of novel pharmaceuticals, agrochemicals, and advanced materials.[6] This document provides a detailed exploration of its synthesis via a classic and reliable method, followed by a comprehensive guide to its structural characterization using modern analytical techniques.
Part 1: Synthesis of 5-(4-Bromophenyl)-3-methylisoxazole
Synthetic Strategy: The Paal-Knorr Analogue Reaction
The construction of the isoxazole ring is most classically achieved through the condensation reaction of a 1,3-dicarbonyl compound with hydroxylamine.[7][8] This approach, analogous to the Paal-Knorr synthesis of pyrroles and furans, is robust, high-yielding, and proceeds through well-understood mechanistic pathways.
For the target molecule, the logical starting materials are 1-(4-bromophenyl)butane-1,3-dione and hydroxylamine hydrochloride . The reaction involves the formation of an oxime intermediate, followed by an acid-catalyzed intramolecular cyclization and subsequent dehydration to yield the stable aromatic isoxazole ring.
Reaction Mechanism
The reaction proceeds through a sequence of nucleophilic attack, condensation, and dehydration steps:
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Oxime Formation: The more electrophilic ketone (the one adjacent to the bromophenyl group) is preferentially attacked by the nitrogen atom of hydroxylamine. This is followed by proton transfer and the elimination of a water molecule to form an oxime intermediate.
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Tautomerization & Cyclization: The remaining ketone tautomerizes to its enol form. The hydroxyl group of the oxime then performs an intramolecular nucleophilic attack on the enolized carbonyl carbon.
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Dehydration: The resulting cyclic hemiaminal is unstable and readily undergoes dehydration (loss of a water molecule) under the reaction conditions to afford the final aromatic product, 5-(4-Bromophenyl)-3-methylisoxazole.
The overall mechanism is depicted below:
Caption: Reaction mechanism for isoxazole synthesis.
Detailed Experimental Protocol
This protocol is a self-validating system, where successful execution relies on careful control of stoichiometry and reaction conditions.
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |
| 1-(4-bromophenyl)butane-1,3-dione | 241.07 | 10.0 | 2.41 g |
| Hydroxylamine hydrochloride | 69.49 | 12.0 | 0.83 g |
| Sodium Acetate (anhydrous) | 82.03 | 12.0 | 0.98 g |
| Ethanol (95%) | - | - | 50 mL |
| Deionized Water | - | - | As needed |
| Ethyl Acetate | - | - | As needed |
| Hexane | - | - | As needed |
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-(4-bromophenyl)butane-1,3-dione (2.41 g, 10.0 mmol), hydroxylamine hydrochloride (0.83 g, 12.0 mmol), sodium acetate (0.98 g, 12.0 mmol), and ethanol (50 mL).
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Causality Insight: Sodium acetate acts as a base to neutralize the HCl released from hydroxylamine hydrochloride, liberating the free hydroxylamine base required for the reaction. Ethanol is an excellent solvent for all reactants and facilitates heating under reflux.
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-
Reflux: Heat the reaction mixture to reflux using a heating mantle. Maintain a gentle reflux for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 7:3 hexane:ethyl acetate eluent system.
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Trustworthiness Check: The disappearance of the starting diketone spot on the TLC plate is a reliable indicator of reaction completion.
-
-
Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Reduce the solvent volume to approximately 10-15 mL using a rotary evaporator.
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Precipitation: Pour the concentrated mixture into a beaker containing 100 mL of cold deionized water while stirring. A solid precipitate should form.
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Causality Insight: The product is sparingly soluble in water, while the inorganic salts (NaCl, excess sodium acetate) are highly soluble. This step effectively precipitates the crude product.
-
-
Filtration: Collect the crude solid by vacuum filtration using a Büchner funnel. Wash the solid with several portions of cold deionized water to remove residual salts.
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Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield a white to off-white crystalline solid.
-
Expertise Note: Recrystallization not only purifies the product but also allows for the growth of well-defined crystals, which is ideal for obtaining a sharp melting point, a key indicator of purity.
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Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
Part 2: Comprehensive Characterization
Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized 5-(4-Bromophenyl)-3-methylisoxazole.
Summary of Analytical Data
The following table summarizes the expected analytical data for the target compound.
| Parameter | Expected Value |
| Molecular Formula | C₁₀H₈BrNO |
| Molecular Weight | 238.08 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | ~184-185 °C (literature value for a similar compound)[9] |
| ¹H NMR (400 MHz, CDCl₃) | See Table 2 for detailed assignments |
| ¹³C NMR (100 MHz, CDCl₃) | See Table 3 for detailed assignments |
| FT-IR (ATR, cm⁻¹) | ~3100 (Ar C-H), ~1610 (C=N), ~1590 (C=C), ~1450 (C-N), ~1070 (C-Br) |
| Mass Spec (EI) | m/z 237/239 ([M]⁺, ~1:1 ratio), 156/158 ([M-Br]⁺), 115 ([C₉H₇]⁺) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure determination of organic molecules.
¹H NMR Spectroscopy
The proton NMR spectrum provides information about the chemical environment, number, and connectivity of protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.65 - 7.75 | Doublet (d) | 2H | Aromatic protons ortho to the isoxazole ring |
| ~ 7.55 - 7.65 | Doublet (d) | 2H | Aromatic protons ortho to the bromine atom |
| ~ 6.50 - 6.60 | Singlet (s) | 1H | Isoxazole C4-H |
| ~ 2.30 - 2.40 | Singlet (s) | 3H | Methyl group (-CH₃) |
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Authoritative Grounding: The singlet at ~6.8 ppm is highly characteristic of the H-4 proton of the isoxazole ring.[9] The aromatic region is expected to show a typical AA'BB' system for the 1,4-disubstituted phenyl ring.
¹³C NMR Spectroscopy
The carbon NMR spectrum reveals the number of unique carbon environments.
| Chemical Shift (δ, ppm) | Assignment |
| ~ 170.0 | Isoxazole C5 (attached to Ar-Br) |
| ~ 162.0 | Isoxazole C3 (attached to -CH₃) |
| ~ 132.0 | Aromatic C-H (ortho to Br) |
| ~ 129.0 | Aromatic C-H (ortho to Isoxazole) |
| ~ 127.0 | Aromatic C-ipso (attached to Isoxazole) |
| ~ 124.0 | Aromatic C-ipso (attached to Br) |
| ~ 97.0 | Isoxazole C4 |
| ~ 12.0 | Methyl Carbon (-CH₃) |
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Expertise Insight: The chemical shifts of the isoxazole ring carbons are distinctive, with C5 typically being the most downfield, followed by C3, and C4 being the most upfield.[9]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
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~1610 cm⁻¹ (C=N stretch): This strong absorption is characteristic of the imine functionality within the isoxazole ring.[10]
-
~1590 cm⁻¹ (C=C stretch): Corresponds to the aromatic carbon-carbon double bonds in the phenyl ring.
-
~1450 cm⁻¹ (C-N stretch): A key vibration from the heterocyclic ring structure.[10]
-
~1070 cm⁻¹ (C-Br stretch): A strong absorption indicating the presence of the bromo-aryl group.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation pattern, confirming the elemental composition.
-
Molecular Ion Peak ([M]⁺): The most critical piece of data is the molecular ion peak. Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the molecular ion will appear as a pair of peaks of nearly equal intensity (a 1:1 doublet) at m/z 237 and m/z 239 . This isotopic signature is definitive proof of the presence of a single bromine atom in the molecule.
-
Key Fragments: Common fragmentation pathways may include the loss of the bromine atom, leading to a peak at m/z 158, and cleavage of the isoxazole ring.
Conclusion and Future Perspectives
This guide has detailed a reliable and efficient synthesis of 5-(4-Bromophenyl)-3-methylisoxazole and outlined the comprehensive analytical methods required for its unambiguous characterization. The successful synthesis and purification of this compound provide access to a versatile chemical intermediate. The bromophenyl moiety serves as a linchpin for introducing further molecular complexity through modern cross-coupling chemistry, enabling researchers in drug discovery and materials science to explore a vast chemical space. The continued exploration of isoxazole chemistry promises to yield novel compounds with significant therapeutic and technological potential.[1][3]
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- Synthesis and Characterization of Some New 1-(3-(heterocyclic-2- yl)-4,5-dihydroisoxazol-5-yl)
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- 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxaldehyde. (n.d.). Chem-Impex.
- Supporting information. (n.d.). The Royal Society of Chemistry.
- 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. (2023). MDPI.
- Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. (n.d.). MDPI.
- Comprehensive Mass Spectrometry Workflows to Systematically Elucidate Transformation Processes of Organic Micropollutants: A Case Study on the Photodegradation of Four Pharmaceuticals. (n.d.). NIH.
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